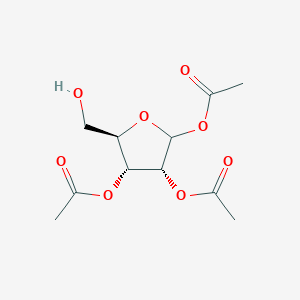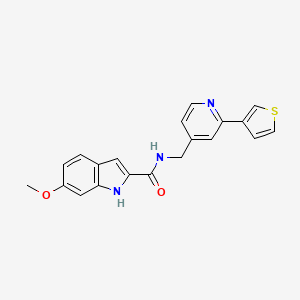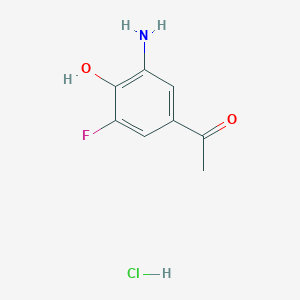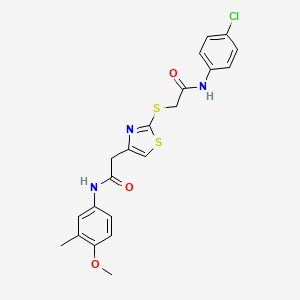
1,2,3-Triacetate-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Triacetate-D-ribofuranose, also known as D-Ribofuranose, 1,2,3-triacetate, is a chemical compound with the molecular formula C11H16O8 and a molecular weight of 276.24 . It is used as a decongestant and vasoconstrictor, which can rapidly reduce swelling when applied to the mucous membrane .
Synthesis Analysis
A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described, which started from D-ribose and proceeded through ketalization, esterification, reduction, hydrolysis, and acetylation in more than 30% overall yield .Molecular Structure Analysis
The molecular structure of this compound consists of a ribofuranose ring with three acetyl groups attached to it . The structure is a furanose form of ribose, which is a five-membered ring sugar.Chemical Reactions Analysis
This compound is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose . It can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.24, a density of 1.32±0.1 g/cm3 (Predicted), and a boiling point of 370.0±42.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
- Synthesis Techniques : It has been synthesized from D-ribose through various chemical processes, such as methylation, esterification, reduction, deprotection, and acetylation, achieving yields of around 48% (Fang Hao, 2010).
- Structural Analysis : The compound has been studied for its structural properties, for example, in the context of ribose anhydride formation (R. Jeanloz, G. R. Barker, M. V. Lock, 1951).
Enzymatic Hydrolysis
- Regioselective Enzymic Deacetylation : This compound undergoes enzymatic hydrolysis, which can lead to the formation of different triacetate derivatives. Such enzymatic processes are facilitated by esterases from various sources like rabbit serum, porcine pancreatic lipase, and porcine liver esterase (Ž. Car, V. Petrović, S. Tomić, 2007).
Chemical Reactions and Synthesis
- Practical Routes for Synthesis : Researchers have developed practical routes for synthesizing 1,2,3-Triacetate-D-ribofuranose, highlighting its potential in large-scale chemical production. These methods involve steps like ketalization, esterification, hydrolysis, and acetylation, with significant overall yields (Jian Ting Zhang et al., 2013).
- Anticancer Drug Intermediates : It's also used as a key intermediate in the synthesis of certain anticancer drugs, like Capecitabine (Zhang Wen-na, 2014).
Catalysis and Glycosylation
- Catalyzed Synthesis of Ribofuranosides : The compound plays a role in the catalyzed synthesis of ribofuranosides, a class of compounds significant in various biochemical processes (N. Shimomura, T. Mukaiyama, 1994).
Wirkmechanismus
Mode of Action
It is a synthetic uridine pro-drug that is converted to uridine in vivo . When used for the treatment or prevention of toxicity associated with fluorouracil and other antimetabolites, uridine triacetate is utilized for its ability to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells .
Biochemical Pathways
It is known that the compound can compete with 5-FU metabolites, reducing toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .
Result of Action
It is known that the compound can reduce the toxicity and cell-death associated with certain cytotoxic intermediates .
Safety and Hazards
Zukünftige Richtungen
1,2,3-Triacetate-D-ribofuranose has been used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA . It has also been used in the design of new carbohydrate–bistriazole hybrid molecules, which are efficient competitive inhibitors of RNase A . These applications suggest promising future directions for this compound in the field of medicinal chemistry and drug design.
Eigenschaften
IUPAC Name |
[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWRLZKVIFLKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2401183.png)
![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)

![7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2401186.png)


![5-bromo-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2401190.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2401196.png)

![4-Chlorooxazolo[4,5-c]pyridine](/img/structure/B2401200.png)

![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B2401202.png)

![N-Phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2401205.png)